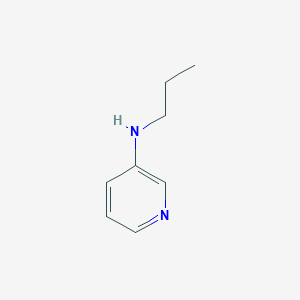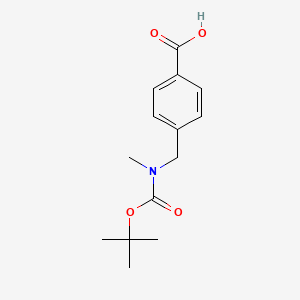![molecular formula C8H15NO B1358730 1-Oxa-7-azaspiro[4.5]decan CAS No. 63766-56-3](/img/structure/B1358730.png)
1-Oxa-7-azaspiro[4.5]decan
Übersicht
Beschreibung
1-Oxa-7-azaspiro[45]decane is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom
Wissenschaftliche Forschungsanwendungen
1-Oxa-7-azaspiro[4.5]decane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: Its application in the synthesis of biologically active compounds highlights its industrial relevance, particularly in pharmaceuticals and agrochemicals.
Wirkmechanismus
Mode of Action
The mode of action of 1-Oxa-7-azaspiro[4It’s known that spiro compounds, in general, possess 3d structural properties and inherent rigidity . This unique structure could potentially allow them to interact with biological targets in a specific manner.
Pharmacokinetics
It has a molecular weight of 141.21 , and a density of 0.996 g/mL at 25 °C . These properties could potentially influence its bioavailability and pharmacokinetics.
Biochemische Analyse
Biochemical Properties
1-Oxa-7-azaspiro[4.5]decane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of fatty acid amides . By inhibiting FAAH, 1-Oxa-7-azaspiro[4.5]decane can modulate the levels of endocannabinoids, which are critical for various physiological processes. Additionally, this compound may interact with other enzymes and proteins, altering their catalytic activities and binding affinities.
Cellular Effects
1-Oxa-7-azaspiro[4.5]decane exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting FAAH, 1-Oxa-7-azaspiro[4.5]decane can enhance the signaling of endocannabinoids, leading to altered cellular responses . This compound may also affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization. Furthermore, its impact on cellular metabolism can result in changes in the levels of key metabolites and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of 1-Oxa-7-azaspiro[4.5]decane involves its interactions with various biomolecules. As an FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate downstream signaling pathways. Additionally, 1-Oxa-7-azaspiro[4.5]decane may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby affecting various biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Oxa-7-azaspiro[4.5]decane can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of 1-Oxa-7-azaspiro[4.5]decane on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained inhibition of FAAH activity, resulting in persistent changes in endocannabinoid signaling and cellular responses .
Dosage Effects in Animal Models
The effects of 1-Oxa-7-azaspiro[4.5]decane vary with different dosages in animal models. At low doses, it can effectively inhibit FAAH activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in liver function and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing toxicity.
Metabolic Pathways
1-Oxa-7-azaspiro[4.5]decane is involved in several metabolic pathways, interacting with various enzymes and cofactors. As an FAAH inhibitor, it affects the metabolic pathway of fatty acid amides, leading to increased levels of endocannabinoids . This compound may also influence other metabolic pathways, such as those involved in energy production and lipid metabolism. By modulating the activity of key enzymes, 1-Oxa-7-azaspiro[4.5]decane can alter metabolic fluxes and the levels of important metabolites.
Transport and Distribution
Within cells and tissues, 1-Oxa-7-azaspiro[4.5]decane is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The distribution of this compound within different cellular compartments can influence its activity and function. For example, its accumulation in certain organelles may enhance its inhibitory effects on FAAH and other target enzymes.
Subcellular Localization
The subcellular localization of 1-Oxa-7-azaspiro[4.5]decane plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or other organelles can affect its interactions with enzymes and proteins, thereby modulating its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxa-7-azaspiro[4.5]decane can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis process is crucial for potential commercial applications. The use of cost-effective reagents and optimization of reaction conditions are key factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, where one functional group is replaced by another, are also common. These reactions often use reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.
Vergleich Mit ähnlichen Verbindungen
- 1-Oxa-4-azaspiro[4.5]decane
- 8-Oxa-1-azaspiro[4.5]decane
- 1-Thia-4-azaspiro[4.5]decane
Uniqueness: 1-Oxa-7-azaspiro[4.5]decane stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Conclusion
1-Oxa-7-azaspiro[45]decane is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine
Eigenschaften
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-8(7-9-5-1)4-2-6-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXRCCOYFVHFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626986 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63766-56-3 | |
| Record name | 1-Oxa-7-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the 1-oxa-7-azaspiro[4.5]decane scaffold interesting for medicinal chemistry, particularly targeting the NK-1 receptor?
A: Research has shown that the 1-oxa-7-azaspiro[4.5]decane structure can be modified to create potent and selective antagonists for the Neurokinin-1 (NK-1) receptor [, ]. This receptor is involved in various physiological processes, including pain transmission and emesis.
Q2: How does the stereochemistry of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane molecule affect its activity as a potential NK-1 receptor antagonist?
A: Studies have demonstrated that the stereochemistry at the C3 position of the 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane scaffold significantly impacts its biological activity []. Specifically, researchers have developed stereoselective syntheses to produce both the 3S and 3R epimers, aiming to investigate the structure-activity relationships and identify the optimal configuration for NK-1 receptor antagonism.
Q3: What are the major metabolic pathways of 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane derivatives in a biological system?
A: Research using rat models revealed that [3R,5R,6S]-3-(2-cyclopropyloxy-5-trifluoromethoxyphenyl)-6-phenyl-1-oxa-7-azaspiro[4.5]decane undergoes extensive metabolism, primarily in the liver []. The main metabolic products identified include two nitrones, a lactam formed from the piperidine ring, and a keto acid resulting from oxidative deamination of the piperidine ring.
Q4: What innovative synthetic approaches have been explored for constructing the 1-oxa-7-azaspiro[4.5]decane ring system?
A: One notable synthetic route utilizes a palladium(0)-catalyzed cyclocarbonylation reaction involving a γ-iodoallylic alcohol substrate []. This key step allows for the efficient and controlled formation of the spirocyclic ring system, highlighting the utility of transition metal catalysis in complex molecule synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)



![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)
![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)






![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)

